{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid
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Overview
Description
{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is an organophosphorus compound with the molecular formula C₄H₁₂NO₄P This compound is characterized by the presence of a phosphonic acid group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel [(2-hydroxyethyl)amino]methyl phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonic acid analogs.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted aminoethyl compounds.
Scientific Research Applications
Chemistry: In chemistry, {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. It can act as an antagonist of amino acids, affecting the physiological activity of cells .
Medicine: In medicine, this compound and its derivatives are investigated for their potential as enzyme inhibitors, antimetabolites, and antibiotics .
Industry: Industrially, the compound is used in water treatment formulations, detergents, and cleaners due to its ability to control metal ions and prevent scale formation .
Mechanism of Action
The mechanism of action of {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the normal catalytic process . This inhibition can affect various biochemical pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Aminomethylphosphonic acid: The simplest aminophosphonate, known for its biological activities.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Uniqueness: {2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid is unique due to its specific combination of a hydroxyethylamino group and a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields.
Properties
CAS No. |
121850-72-4 |
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Molecular Formula |
C4H12NO4P |
Molecular Weight |
169.12 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H12NO4P/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |
InChI Key |
HXWPEJQSZSRZFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCP(=O)(O)O |
Origin of Product |
United States |
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